molecular formula C13H11FN2O4S B2430467 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide CAS No. 1171990-83-2

1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide

Cat. No.: B2430467
CAS No.: 1171990-83-2
M. Wt: 310.3
InChI Key: ZRPLRIRQCLLRLQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-(4-Nitrophenyl)methanesulfonamide is a chemical research reagent designed for use in medicinal chemistry and drug discovery programs. Compounds featuring methanesulfonamide and aryl fluoride motifs are of significant interest in the development of enzyme inhibitors . For instance, analogous structures have been investigated for their potential to interact with enzyme active sites, such as the allosteric palm site I of the HCV NS5B RNA-dependent RNA polymerase, by forming key hydrogen bond interactions with residues like Asn291 and Asp318 via the sulfonamide group . Furthermore, the structural architecture of this compound, incorporating electron-withdrawing nitro and fluoro substituents on distinct phenyl rings, makes it a valuable synthetic intermediate or scaffold for exploring structure-activity relationships (SAR) in the search for new bioactive molecules . Researchers may utilize this reagent in the synthesis of more complex derivatives or as a reference compound in high-throughput screening assays. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only. Not for human or diagnostic use.

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4S/c14-13-4-2-1-3-10(13)9-21(19,20)15-11-5-7-12(8-6-11)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPLRIRQCLLRLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide typically involves the following steps:

    Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide linkage. This can be achieved by reacting the fluorinated and nitrated aromatic compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide linkage.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of sulfone derivatives.

Scientific Research Applications

1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of fluorinated and nitroaromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-N-(4-nitrophenyl)methanesulfonamide
  • 1-(2-bromophenyl)-N-(4-nitrophenyl)methanesulfonamide
  • 1-(2-methylphenyl)-N-(4-nitrophenyl)methanesulfonamide

Uniqueness

1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and methyl analogs. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it particularly valuable in drug design and materials science.

Biological Activity

1-(2-Fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide is a sulfonamide compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-fluoroaniline under basic conditions. This method allows for the introduction of both the nitro and fluorine substituents, which are crucial for the compound's biological activity.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antimicrobial properties. A study reported that derivatives of methanesulfonamide showed potent activity against various bacterial strains, suggesting that the presence of the nitro group enhances this activity .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory effects using models such as carrageenan-induced paw edema. Results showed a dose-dependent inhibition of inflammation, comparable to established anti-inflammatory drugs like indomethacin .

Analgesic Activity

In analgesic models, such as acetic acid-induced writhing tests, this compound demonstrated significant analgesic effects. The compound’s efficacy was noted to be dose-dependent, with higher doses leading to greater pain relief .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound acts by inhibiting key enzymes involved in inflammatory pathways and microbial metabolism. The sulfonamide moiety likely interacts with bacterial dihydropteroate synthase, disrupting folate synthesis .

Case Studies and Research Findings

Several studies have investigated the biological activities of related sulfonamides:

  • Antimalarial Activity : Compounds bearing similar sulfonamide functionalities were evaluated for antimalarial properties and showed promising results against Plasmodium falciparum .
  • COX Inhibition : Some derivatives have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), which is implicated in inflammatory processes. The selectivity was assessed through comparative studies with COX-1 inhibitors .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally related compounds reveals differences in biological activity:

Compound NameStructureAntimicrobial ActivityAnti-inflammatory ActivityAnalgesic Activity
This compoundStructureHighModerate to HighHigh
N-{4-[3-substituted-4-oxo-1-phthalazinyl]phenyl}methanesulfonamidesStructureModerateHighModerate
NS-398 (Cyclooxygenase Inhibitor)StructureLowVery HighLow

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(2-fluorophenyl)-N-(4-nitrophenyl)methanesulfonamide?

  • Methodology :

  • Step 1 : React 2-fluorophenylmethanesulfonyl chloride with 4-nitroaniline in anhydrous dichloromethane under nitrogen.
  • Step 2 : Use a base (e.g., triethylamine) to deprotonate the amine and facilitate nucleophilic substitution.
  • Step 3 : Monitor reaction progress via TLC or HPLC. Purify via recrystallization from ethanol/water .
  • Key Considerations : Control reaction temperature (reflux at 40–60°C) to avoid decomposition of the nitro group.

Q. How is single-crystal X-ray diffraction (SC-XRD) employed to confirm the molecular structure of this sulfonamide?

  • Methodology :

  • Step 1 : Grow crystals via slow evaporation of a saturated solution in ethanol or acetonitrile.
  • Step 2 : Collect diffraction data (Mo/Kα radiation, λ = 0.71073 Å) at 293 K.
  • Step 3 : Solve structure using SHELX software. Validate bond lengths (C–S: ~1.76 Å; S–N: ~1.63 Å) and angles (C–S–O: ~105°) against literature standards .
  • Data Interpretation : Confirm planarity of the sulfonamide group (torsion angle < 10°) and analyze intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodology :

  • Step 1 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize geometry and simulate IR/NMR spectra.
  • Step 2 : Compare computed vs. experimental 1^1H NMR chemical shifts (e.g., aromatic protons: δ 7.2–8.5 ppm).
  • Step 3 : Identify discrepancies (e.g., solvent effects, crystal packing) and refine models using polarizable continuum models (PCM) .
  • Case Study : In related sulfonamides, deviations > 0.3 ppm in 1^1H NMR were traced to π-stacking interactions in the solid state .

Q. What strategies mitigate unexpected byproducts during the synthesis of fluorophenyl-nitrophenyl sulfonamides?

  • Methodology :

  • Step 1 : Use protective groups (e.g., acetyl for amines) to prevent competing reactions.
  • Step 2 : Optimize stoichiometry (1:1.2 molar ratio of sulfonyl chloride to aniline) to minimize unreacted intermediates.
  • Step 3 : Employ LC-MS to detect and characterize byproducts (e.g., disubstituted sulfonamides or hydrolyzed intermediates) .
  • Example : In a similar synthesis, over-acylation led to N-methylated byproducts, resolved by reducing acetic anhydride volume .

Q. How can researchers design assays to evaluate the biological activity of this sulfonamide as a kinase inhibitor?

  • Methodology :

  • Step 1 : Perform molecular docking (AutoDock Vina) to predict binding affinity to kinase ATP pockets (e.g., EGFR or MAPK).
  • Step 2 : Validate via in vitro kinase assays (ADP-Glo™) using purified enzymes.
  • Step 3 : Measure IC50_{50} values and compare with control inhibitors (e.g., staurosporine).
  • Case Study : Fluorophenyl sulfonamides showed sub-micromolar IC50_{50} against tyrosine kinases due to hydrophobic interactions with active sites .

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